GPR40 Activator 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GPR40 激动剂 2 是一种强效的 G 蛋白偶联受体 40 (GPR40) 激动剂,也称为游离脂肪酸受体 1。该受体主要表达在胰腺 β 细胞中,在调节脂肪酸引起的胰岛素分泌中起着至关重要的作用。 GPR40 激动剂 2 已显示出在治疗 2 型糖尿病方面具有巨大潜力,可以通过葡萄糖依赖性方式增强胰岛素分泌 .

准备方法

合成路线和反应条件: GPR40 激动剂 2 的合成涉及多个步骤,包括形成关键中间体及其随后的反应常见的反应条件包括使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法: GPR40 激动剂 2 的工业生产涉及将实验室合成扩大到更大规模。这需要优化反应条件、纯化过程和质量控制措施,以确保一致性和安全性。 诸如高效液相色谱 (HPLC) 和质谱之类的技术通常用于监测生产过程并验证最终产品的纯度 .

化学反应分析

反应类型: GPR40 激动剂 2 经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物的结构以增强其活性和稳定性至关重要 .

常用试剂和条件: 涉及 GPR40 激动剂 2 的反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和用于取代反应的亲核试剂。 反应条件通常涉及特定温度、pH 值和溶剂,以获得最佳结果 .

主要产物: 这些反应形成的主要产物通常是具有增强的药理学特性的 GPR40 激动剂 2 的衍生物。 这些衍生物将在各种生物学分析中进一步测试其功效和安全性 .

科学研究应用

GPR40 激动剂 2 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学中,它被用作研究 G 蛋白偶联受体激活和信号通路机制的工具。 在生物学中,它有助于理解 GPR40 在胰岛素分泌和葡萄糖稳态中的作用 .

在医学中,GPR40 激动剂 2 正在被研究其通过增强胰岛素分泌来治疗 2 型糖尿病的潜力,而不会引起低血糖。 它在临床前和临床研究中显示出令人鼓舞的结果,使其成为新型糖尿病疗法的潜在候选药物 . 此外,它正在被探索其在糖尿病周围神经病变等疾病中的神经保护作用 .

作用机制

GPR40 激动剂 2 通过与胰腺 β 细胞上的 GPR40 受体结合来发挥作用。这种结合激活 G 蛋白信号通路,导致细胞内钙离子水平升高。 升高的钙离子水平以葡萄糖依赖性方式触发 β 细胞释放胰岛素 . GPR40 的激活还涉及磷脂酶 C 通路,该通路生成二酰基甘油和肌醇三磷酸,进一步增强胰岛素分泌 .

相似化合物的比较

GPR40 激动剂 2 由于其高效力和选择性而与其他 GPR40 激动剂相比是独特的。类似的化合物包括 TAK-875 和 AMG 837,它们也已显示出增强胰岛素分泌的功效。 GPR40 激动剂 2 在临床试验中显示出更好的安全性特征和更少的副作用 .

类似化合物列表:- TAK-875

- AMG 837

- GW9508

- TUG1197

- TUG905

生物活性

GPR40 (G protein-coupled receptor 40), also known as FFAR1, is a receptor that plays a crucial role in various biological processes, particularly in glucose metabolism and neurogenesis. GPR40 is primarily activated by long-chain fatty acids and has garnered significant attention for its potential therapeutic applications, especially in the context of type 2 diabetes and neurodegenerative diseases. This article focuses on the biological activity of GPR40 Activator 2, summarizing key research findings, mechanisms of action, and implications for future therapies.

GPR40 Activation and Insulin Secretion

GPR40 is predominantly expressed in pancreatic β-cells, where its activation enhances glucose-induced insulin secretion (GIIS). Upon ligand binding, GPR40 activates the Gα subunit, leading to the stimulation of phospholipase C (PLC). This results in an increase in intracellular levels of inositol triphosphate (IP3) and diacylglycerol (DAG), which are critical for insulin secretion. Specifically, DAG activates protein kinase D (PKD), promoting actin depolymerization necessary for insulin granule exocytosis .

Neurogenesis Induction

Recent studies indicate that GPR40 also plays a significant role in neurogenesis within the hypothalamus. Activation of GPR40 has been shown to increase cell proliferation and survival in adult mice. This effect is mediated through pathways involving brain-derived neurotrophic factor (BDNF) and p38 MAPK signaling. In particular, the GPR40 ligand TUG905 enhances the expression of neurogenesis markers such as doublecortin (DCX) and microtubule-associated protein 2 (MAP2) when combined with BDNF and interleukin-6 (IL-6) .

Efficacy in Rodent Models

GPR40 activators have demonstrated efficacy in lowering blood glucose levels and enhancing insulin secretion in various rodent models of type 2 diabetes. For instance, a study identified a potent GPR40 agonist that exhibited significant glucose-lowering effects during oral glucose tolerance tests in diabetic rats . Furthermore, genetic studies involving GPR40 knockout mice revealed that loss of this receptor led to protection against several diabetes-related symptoms, underscoring its importance as a therapeutic target .

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationships of different GPR40 agonists. For example, compounds derived from natural sources such as curcuphenol have been evaluated for their potency and efficacy. The EC50 values for several active compounds were determined, indicating varying degrees of activation potential. Notably, curcuphenol exhibited an EC50 value of 1.85 mM, highlighting its effectiveness as a GPR40 activator .

Clinical Implications

The clinical implications of GPR40 activation are extensive. Agonists targeting this receptor have shown promise not only in managing type 2 diabetes but also in addressing conditions like non-alcoholic steatohepatitis (NASH) and inflammatory bowel disease. The anti-inflammatory properties associated with GPR40 activation may contribute to its beneficial effects across these conditions .

Data Summary

| Compound | EC50 (mM) | Biological Activity |

|---|---|---|

| Curcuphenol | 1.85 | Potent GPR40 activation |

| Dihydrocurcuphenol | 2.28 | Moderate GPR40 activation |

| Bisabolol | 5.80 | Lower potency but still effective |

| Hexylbenzene | 6.22 | Moderate activity |

| o-Octylphenol | 3.70 | Effective GPR40 agonist |

属性

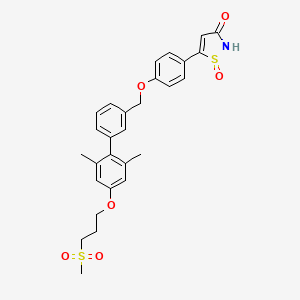

IUPAC Name |

5-[4-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]phenyl]-1-oxo-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO6S2/c1-19-14-25(34-12-5-13-37(3,32)33)15-20(2)28(19)23-7-4-6-21(16-23)18-35-24-10-8-22(9-11-24)26-17-27(30)29-36(26)31/h4,6-11,14-17H,5,12-13,18H2,1-3H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYCNSCKGNAXFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC=C(C=C3)C4=CC(=O)NS4=O)C)OCCCS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。